- Improved method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnene-20-one, China, , ,
Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)
974-23-2 structure
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Properties
Names and Identifiers
-
- 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
- 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
- 16,17-Epoxy-3-hydroxypregn-5-en-20-one
- EPOXYPREGNENOLONE
- 16,17-ALPHA EPOXY PREGNENOLONE
- 16,17-EPOXYPREGNENOLONE
- 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
- 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
- 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
- 16,17-α Epoxypregnenolone
- 16,17-alpha Epoxy Pregenenolone
- 16α,17α-Epoxypregnenolone
- 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
- (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
- 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
- Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
- 16,17α-Epoxypregnenolone
- 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
- 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
- 16α,17α-Epoxypregn-5-en-3β-ol-20-one
- 16α,17α-Oxidopregnenolone
- 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
- 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
- NSC 122401
- 16,17alpha-epoxypregnenolone
- 16A,17A-epoxypregnenolone
- 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
- 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one
- A Epoxypregnenolone
- STK801868
- 3beta-Hydroxy-16alpha,17alpha-epoxy-5-pregnen-20-one
- AS-69036
- W-100107
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
- CHEBI:145045
- 16alpha,17alpha-Oxidopregnenolone
- BBL029913
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
- 16,17-Epoxypregnenolone
- (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
- 974-23-2
- A,16
- 16,17-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
- Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
- (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
- G77967
- CHEMBL2112757
- 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
- 16alpha,17alpha-Epoxypregnenolone
- BDBM50407983
- NS00042113
- SCHEMBL9622417
- EINECS 213-548-2
- 16,17a-Epoxypregnenolone
- A)-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
- 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
- AKOS005622695
- +Expand
-
- MFCD00135147
- UQVIXFCYKBWZPJ-XXHSLLPRSA-N
- 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
- C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C
Computed Properties
- 330.21900
- 1
- 3
- 1
- 330.219
- 24
- 639
- 0
- 8
- 0
- 0
- 0
- 1
- 2.9
- 49.8A^2
Experimental Properties
- 3.64660
- 49.83000
- 1.577
- 462.3 °C at 760 mmHg
- No data available
- 159.4 °C
- No data available
- 1.1800
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Price
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lead dioxide , Sodium chloride Solvents: Water , Decanediol ; 110 min, 46 °C
1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
Reference
- Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one, China, , ,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt; 4 h, rt
Reference
- Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3Steroids, 2018, 131, 37-45,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water
Reference
- Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivativesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 15 min, 0 °C; overnight
Reference
- Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from DiosgeninRussian Journal of Organic Chemistry, 2022, 58(11), 1641-1647,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 4 h, rt
Reference
- Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18,
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials
- 16-Dehydropregnolone
- (3β,16α)-17-Bromo-16-hydroxy-3-methoxypregn-5-en-20-one
- 16-Dehydro Pregnenolone Acetate
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:974-23-2)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:974-23-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:974-23-2)
A LA DING
anhua.mao@aladdin-e.com
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Related Literature
-
1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triolYoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991
-
2. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dioneB. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111
-
3. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pairEdward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:974-23-2)16,17-Epoxypregnenolone
99.9%
200kg
discuss personally